Product packaging for 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-(Cat. No.:CAS No. 29118-25-0)

1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

Cat. No.: B3028725
CAS No.: 29118-25-0
M. Wt: 114.04 g/mol
InChI Key: CDOOAUSHHFGWSA-UPHRSURJSA-N
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Description

1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- is a useful research compound. Its molecular formula is C3H2F4 and its molecular weight is 114.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F4 B3028725 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- CAS No. 29118-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,3,3,3-tetrafluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOAUSHHFGWSA-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\F)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885447
Record name (Z)-1,3,3,3-Tetrafluoro-1-propene
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Molecular Weight

114.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29118-25-0
Record name (1Z)-1,3,3,3-Tetrafluoro-1-propene
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Record name 1,3,3,3-Tetrafluoropropene, (1Z)-
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Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
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Record name (Z)-1,3,3,3-Tetrafluoro-1-propene
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Record name (1Z)-1,3,3,3-tetrafluoroprop-1-ene
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Record name 1,3,3,3-TETRAFLUOROPROPENE, (1Z)-
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Context Within Hydrofluoroolefin Chemistry

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants, developed to address the significant environmental drawbacks of their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). The primary driver for the development of HFOs was the high global warming potential (GWP) of HFCs and the ozone-depleting nature of CFCs and HCFCs, which led to international regulations like the Montreal Protocol and its Kigali Amendment.

The defining structural feature of HFOs is the presence of a carbon-carbon double bond. honeywell.com This double bond makes the molecules more reactive in the atmosphere, particularly with hydroxyl (OH) radicals. This increased reactivity leads to significantly shorter atmospheric lifetimes and, consequently, very low GWPs. 1,3,3,3-Tetrafluoropropene, also known as HFO-1234ze, is a prominent member of the HFO class. ontosight.ai It exists as two geometric isomers: the trans-isomer, (1E)-1,3,3,3-tetrafluoropropene or HFO-1234ze(E), and the cis-isomer, (1Z)-1,3,3,3-tetrafluoro-, or HFO-1234ze(Z). wikipedia.orgwikipedia.org While both isomers have a GWP of less than 1 and zero ozone depletion potential, their distinct physical properties dictate their primary areas of application and research. researchgate.net

Significance of the 1z Stereoisomer in Fundamental Chemical Research

While the (1E)-isomer (trans) has seen wider commercial adoption as a replacement for R-134a in applications like foam blowing and as a refrigerant in large-scale systems, the (1Z)-stereoisomer has garnered significant interest within the scientific community for fundamental research. entalpiaeurope.euwikipedia.org The significance of the (1Z)-isomer lies in its unique thermodynamic properties, which differ notably from its trans counterpart and make it a subject of intense study.

Research into HFO-1234ze(Z) has revealed it to be a promising working fluid for specialized applications such as high-temperature heat pumps and organic Rankine cycles. researchgate.netresearchgate.net Its higher normal boiling point (9.73 °C) and critical temperature (150.12 °C) compared to the (E)-isomer make it particularly suitable for these high-temperature applications. researchgate.net This has spurred a wealth of fundamental research to precisely characterize its behavior.

Detailed experimental studies and theoretical modeling have been conducted to establish a comprehensive understanding of its thermophysical properties. New fundamental equations of state have been developed for cis-1,3,3,3-tetrafluoropropene, providing a robust framework for predicting its behavior across a wide range of temperatures and pressures. nist.gov These studies involve precise measurements of vapor pressure, density, viscosity, and heat transfer coefficients. researchgate.netresearchgate.net For instance, research has shown that HFO-1234ze(Z) exhibits much higher heat transfer coefficients than many conventional refrigerants, making it a highly efficient medium for heat exchange. researchgate.net

Furthermore, the synthesis of HFO-1234ze(Z) is an active area of chemical research. A key pathway involves the catalytic isomerization of the more readily available trans-isomer. researchgate.net Studies in this area focus on developing highly selective and stable catalysts, such as modified alumina, to achieve high yields of the (1Z)-isomer. researchgate.net Understanding the reaction mechanisms over catalyst surfaces is a core aspect of this fundamental research, providing insights into stereoselective transformations in fluorinated molecules.

Table 1: General Properties of 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

Property Value
IUPAC Name (Z)-1,3,3,3-tetrafluoroprop-1-ene
Synonyms cis-1,3,3,3-Tetrafluoropropene, HFO-1234ze(Z), R-1234ze(Z)
CAS Number 29118-25-0
Molecular Formula C₃H₂F₄

Table 2: Computed Physical Properties of 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

Property Value Reference
Normal Boiling Point 9.73 °C researchgate.net
Critical Temperature 150.12 °C researchgate.net
Molecular Weight 114.04 g/mol nih.gov
XLogP3-AA 1.7 nih.gov
Hydrogen Bond Donor Count 0 nih.gov

An in-depth analysis of the synthetic methodologies for producing 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-, also known as cis-HFO-1234ze or R-1234ze(Z), reveals two primary strategies: the isomerization of its (1E)- stereoisomer and dehydrofluorination of precursor molecules. These pathways are critical for the industrial production of this low global warming potential (GWP) refrigerant, which is considered a promising working fluid for applications such as high-temperature heat pumps. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1 Propene, 1,3,3,3 Tetrafluoro , 1z

Atmospheric Chemical Reactions and Degradation Pathways

The presence of a carbon-carbon double bond in HFO-1234ze(Z) makes it susceptible to attack by atmospheric oxidants, primarily the hydroxyl radical (OH•) during the day and ozone (O₃) to a lesser extent. These reactions initiate a cascade of chemical transformations that ultimately break down the parent compound into smaller, oxygenated species.

The dominant degradation pathway for HFO-1234ze(Z) in the troposphere is its reaction with the hydroxyl radical. cardiff.ac.uk This reaction is initiated by the electrophilic addition of the OH radical to the double bond, leading to the formation of fluoroalkyl radicals.

The rate at which HFO-1234ze(Z) reacts with OH radicals is a critical parameter for determining its atmospheric lifetime. Several studies have investigated the kinetics of this reaction over a range of temperatures relevant to atmospheric conditions. The reaction rate coefficients often exhibit a non-Arrhenius behavior, indicating a complex reaction mechanism. cardiff.ac.ukpnas.org

Theoretical and experimental studies have provided valuable data on the rate constants. For instance, one study reported a non-Arrhenius expression for the reaction of the Z-isomer as k(T) = (1.4 ± 0.1) × 10⁻¹³ (T/298)¹⁹¹ exp(640 ± 13/T) cm³ molecule⁻¹ s⁻¹. cardiff.ac.uk Another theoretical study computed the rate constant at 298 K to be 9.66 × 10⁻¹³ cm³ molecule⁻¹s⁻¹, which is in good agreement with experimental data. pnas.org The temperature dependence is crucial as it affects the atmospheric lifetime of the compound at different altitudes and latitudes.

Reaction Rate Coefficients for the OH Radical Reaction with 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Temperature (K)Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹)MethodReference
253-328k(T)=(1.6±0.2) x 10⁻¹⁸T² exp[(655±50)/T]Relative Rate pnas.org
263-358k(T)=(1.4±0.1)×10⁻¹³(T/298)¹⁹¹ exp(640±13/T)Pulsed Laser Photolysis - Laser Induced Fluorescence cardiff.ac.uk
296(1.29±0.06) x 10⁻¹²Relative Rate pnas.org
2989.66×10⁻¹³Theoretical (TST/W) pnas.org

Following the initial addition of the OH radical to the double bond of HFO-1234ze(Z), two possible fluoroalkyl radical intermediates are formed: CF₃CH(OH)CHF• and CF₃CH•CHF(OH). In the presence of atmospheric oxygen (O₂), these radicals rapidly combine to form peroxy radicals (RO₂•). researchgate.netresearchgate.net

The subsequent reactions of these peroxy radicals, typically with nitric oxide (NO), lead to the formation of alkoxy radicals (RO•) and nitrogen dioxide (NO₂). The resulting alkoxy radicals, CF₃CH(OH)CHFO• and CF₃CHO•CHF(OH), are unstable and readily decompose. researchgate.net The primary decomposition pathway for both alkoxy radicals involves the cleavage of the C-C bond. This cleavage results in the formation of two key carbonyl products: trifluoroacetaldehyde (B10831) (CF₃CHO) and formyl fluoride (B91410) (HC(O)F). researchgate.netresearchgate.netresearchgate.net Studies have shown that the yields of both trifluoroacetaldehyde and formyl fluoride from the OH-initiated oxidation of the trans-isomer (HFO-1234ze(E)) are nearly 100%. researchgate.netresearchgate.net A proposed decomposition pathway suggests that regardless of the initial OH addition site, the reaction ultimately leads to the formation of these two carbonyls. nih.govnih.gov

While the reaction with OH radicals is the primary atmospheric sink, the reaction of HFO-1234ze(Z) with ozone also contributes to its degradation, particularly in regions with higher ozone concentrations. The ozonolysis of alkenes proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. osti.govpnas.org

Theoretical studies employing quantum chemical calculations have been instrumental in elucidating the complex potential energy surface (PES) of the ozonolysis of HFO-1234ze. osti.gov These calculations show that the reaction begins with the 1,3-cycloaddition of ozone to the C=C double bond, forming a highly energetic primary ozonide (POZ). osti.gov This initial step is highly exothermic. The POZ is unstable and rapidly undergoes cycloreversion, breaking apart to form a carbonyl compound and a Criegee intermediate (CI). osti.gov

For HFO-1234ze, the decomposition of the primary ozonide can lead to two pairs of products. Computational analysis of the potential energy surface for the E-isomer indicates that the formation of 2,2,2-trifluoroacetaldehyde oxide (CF₃CHOO, a Criegee intermediate) and formyl fluoride (HC(O)F) is energetically favored over the alternative pathway. osti.gov The transition states leading to the formation of the trifluoroacetaldehyde oxide are calculated to be lower in energy, suggesting this is the dominant reaction channel. osti.gov

The ozonolysis of HFO-1234ze(Z) is predicted to form the Criegee intermediate 2,2,2-trifluoroacetaldehyde oxide (TFAO). osti.gov Criegee intermediates are highly reactive, energy-rich species that can undergo a variety of unimolecular and bimolecular reactions. osti.govpnas.org The fate of the chemically activated TFAO is a key factor in determining the final products of the ozonolysis reaction.

Recent studies have highlighted a significant reaction pathway for excited TFAO, which involves a 1,3-ring closure to form 3-trifluoromethyldioxirane. osti.gov This intermediate can then undergo further rearrangements. One proposed pathway involves O-O bond homolysis followed by a 1,2-H shift to yield trifluoroacetic acid (TFA), or decomposition via double β-scission to produce trifluoromethane (B1200692) (CHF₃), a potent greenhouse gas, and carbon dioxide (CO₂). osti.gov The yield of trifluoromethane is dependent on the internal energy of the Criegee intermediate and competition between its unimolecular reactions and collisional deactivation with other atmospheric molecules. osti.gov The stabilized Criegee intermediates can also react with other atmospheric species like water vapor. osti.gov

Catalytic Transformations Beyond Isomerization

Carbon-Fluorine Bond Activation Reactions with Organometallic Complexes (e.g., Rhodium(I) Complexes)

Formation of Functionalized Olefins and Fluorinated Products

The (Z)-isomer of 1,3,3,3-tetrafluoropropene serves as a versatile substrate in organometallic chemistry for the synthesis of various functionalized olefins and other fluorinated products. Research has demonstrated that its reactivity can be harnessed through transition-metal catalysis, particularly with rhodium(I) complexes, which can selectively activate its C–H and C–F bonds. nih.govnih.gov

The reaction of (Z)-1,3,3,3-tetrafluoropropene with the rhodium hydride complex [Rh(H)(PEt₃)₃] initially proceeds through the coordination of the olefin to the metal center. nih.gov This is followed by the activation of the vinylic C–F bond, leading to a mixture of rhodium alkenyl complexes, including [Rh{(E)-CH=CHCF₃}(PEt₃)₃] and [Rh{(E)-CF=CHCF₃}(PEt₃)₃], along with the release of 3,3,3-trifluoropropene. nih.gov This process demonstrates a pathway where the initial fluorinated olefin is transformed into both a new organometallic complex and a less fluorinated propene. nih.gov

Furthermore, rhodium complexes can catalyze the cross-coupling of (Z)-1,3,3,3-tetrafluoropropene with organozinc nucleophiles to yield a variety of functionalized olefins. nih.gov The use of a catalyst like [Rh{(E)-CF=CHCF₃}(PEt₃)₃] enables reactions with reagents such as dimethylzinc (B1204448) (Zn(CH₃)₂), diethylzinc (B1219324) (ZnEt₂), and diphenylzinc (B92339) (ZnPh₂). These reactions effectively replace the fluorine atom at the C1 position with an alkyl or aryl group, leading to new olefinic products with high conversion rates. nih.gov For example, the reaction with diphenylzinc achieves full conversion to E-3-phenyl-1,1,1-trifluoropropene after one week at room temperature. nih.gov

The table below summarizes the catalytic functionalization of (Z)-1,3,3,3-tetrafluoropropene with various organozinc reagents.

NucleophileCatalystReaction TimeConversion (%)Major Product(s)Reference
Zn(CH₃)₂[Rh(F)(PEt₃)₃]1 day70E-1,1,1-trifluorobut-2-ene nih.gov
ZnPh₂[Rh{(E)-CF=CHCF₃}(PEt₃)₃]1 week100E-3-phenyl-1,1,1-trifluoropropene nih.gov
ZnEt₂[Rh{(E)-CF=CHCF₃}(PEt₃)₃]1 day60E-1,1,1-trifluoropent-2-ene, Ethylene, 3,3,3-trifluoropropene nih.gov

Thermal Decomposition Mechanisms

The thermal stability and decomposition pathways of hydrofluoroolefins are critical for their application, particularly at elevated temperatures. However, specific research detailing the thermal pyrolysis of the (Z)-isomer of 1,3,3,3-tetrafluoropropene is not extensively documented in the reviewed scientific literature. Most studies focus on the more common (E)-isomer or the related compound HFO-1234yf.

Pyrolysis Pathways and Decomposition Products

Direct studies outlining the thermal pyrolysis pathways and resultant product distribution specifically for (Z)-1,3,3,3-tetrafluoropropene are limited. However, insights can be drawn from studies of its (E)-isomer under decomposition-inducing conditions. In experiments involving the (E)-isomer in gas mixtures under high-voltage electrical stress, both the cis ((Z)-isomer) and trans ((E)-isomer) of 1,3,3,3-tetrafluoropropene were identified among the degradation products. nih.gov This suggests that isomerization between the (Z) and (E) forms is a potential pathway under energetic conditions. Other identified decomposition products from the (E)-isomer in that study included difluoromethane (B1196922) (CH₂F₂). nih.gov

Combustion experiments, which represent a high-temperature decomposition process, conducted on the (E)-isomer have shown the formation of carbonyl difluoride, carbon dioxide, and hydrogen fluoride as the main products. nih.gov While these findings pertain to the (E)-isomer, they indicate the types of stable molecules that are formed upon the breakdown of the tetrafluoropropene structure at high temperatures.

Influence of Reaction Conditions on Thermal Stability

Data specifically quantifying the influence of reaction conditions such as temperature and pressure on the thermal stability of (Z)-1,3,3,3-tetrafluoropropene is scarce. For context, studies on the (E)-isomer have shown that it can be maintained in a thermally stable state up to 180°C at a pressure of 5 MPa, and that temperature has a significant effect on its pyrolysis. researchgate.net Generally, for thermal decomposition reactions, increasing temperature significantly accelerates the rate of decomposition. researchgate.net However, without specific experimental data for the (Z)-isomer, its precise stability limits and the quantitative effects of pressure and temperature on its decomposition rate remain undetermined.

Molecular Dynamics Simulations for Decomposition Mechanisms

Molecular dynamics (MD) simulations, particularly those employing the reactive force field (ReaxFF), are powerful theoretical tools for elucidating complex reaction mechanisms at the atomic level, such as those occurring during pyrolysis. researchgate.net This methodology has been successfully applied to investigate the thermal decomposition of other hydrofluoroolefins, including HFO-1234yf and HFO-1336mzz(Z). researchgate.netbohrium.comresearchgate.net These simulations provide detailed insights into the initial bond-breaking events, the evolution of radical species, and the formation pathways of final products. Despite the demonstrated utility of this approach for related molecules, a review of the available literature did not identify specific studies that have applied molecular dynamics simulations to investigate the thermal decomposition mechanisms of 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-.

Computational Chemistry and Theoretical Investigations of 1 Propene, 1,3,3,3 Tetrafluoro , 1z

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical methods are employed to investigate the fundamental properties of HFO-1234ze(Z), including its structure, stability relative to its isomers, and the energy landscape of its chemical transformations.

Density Functional Theory (DFT) Calculations for Isomers and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. It has been applied to investigate the properties of the isomers of 1,3,3,3-tetrafluoropropene. These studies focus on the energetic differences between the (Z)- (cis) and (E)- (trans) isomers and the transition states that connect them.

Stereo-dependent properties of HFO-1234ze have been investigated using DFT. researchgate.net Calculations have determined the enthalpy of isomerization for the conversion of the (E)-isomer to the (Z)-isomer to be 9.7 kJ/mol, indicating that the (E)-isomer is more stable. researchgate.net Quantum-chemical calculations at the PBE0/cc-pVTZ level of theory have also been used to analyze the structures of tetrafluoropropene isomers. researchgate.netnih.gov Such calculations are crucial for understanding the relative stability and potential for interconversion between the two forms.

PropertyValueMethod
Isomerization Enthalpy (E to Z)9.7 kJ/molDensity Functional Theory

This table summarizes the calculated enthalpy change for the isomerization of (E)-HFO-1234ze to (Z)-HFO-1234ze, based on DFT calculations.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgumn.edu Mapping the PES is essential for identifying reaction pathways, locating transition states, and understanding the mechanisms of chemical reactions. libretexts.org For a molecule like HFO-1234ze, PES mapping can elucidate the pathways for isomerization, dissociation, and other transformations.

For the related trans-1,3,3,3-tetrafluoropropene, ab initio quantum chemical calculations have been used to explore dissociation mechanisms. nsf.gov These studies identified pathways for the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), and a difluorocarbene group (CF2-loss). nsf.gov The lowest-energy pathways for H-loss and CF2-loss were found to involve both fluorine and hydrogen migration prior to dissociation, highlighting the complexity of the reaction landscape. nsf.gov While specific PES maps for the (Z)-isomer's reactions are not detailed in the provided sources, these findings on the (E)-isomer illustrate the types of reaction pathways that can be investigated through PES mapping. The lowest energy path between two energy minima, such as reactants and products, typically passes through a saddle point on the PES, which corresponds to the transition-state structure. libretexts.org

Molecular Dynamics (MD) and Reactive Force Field (ReaxFF) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

Simulation of Dimerization and Intermolecular Interactions

Molecular dynamics simulations are used to study the aggregation of molecules and the non-covalent forces that govern their interactions. The dimerization of HFO-1234ze has been investigated to understand how intermolecular forces influence its bulk properties.

Studies have combined DFT with molecular dynamics to investigate the stereo-dependent dimerization of (E)- and (Z)-HFO-1234ze. researchgate.net These simulations help predict binding energies for different dimer configurations. The force-field predicted binding energies of HFO-1234ze dimers have been compared to high-level ab initio complete basis set (CBS) data to validate the accuracy of the simulation models. researchgate.net Dimerization energy is calculated by taking the difference between the total energy of the dimer and the sum of the energies of the isolated monomers, often with corrections for basis set superposition error (BSSE). scielo.org.zanih.gov

Dimer ConfigurationForce-Field Predicted Binding Energy (kJ/mol)Ab Initio CBS Binding Energy (kJ/mol)
Dimer AData not availableData not available
Dimer BData not availableData not available

This interactive table is intended to compare force-field predicted binding energies with ab initio data for HFO-1234ze dimers. Specific values for different dimer configurations were mentioned as being compared in the source but not explicitly provided. researchgate.net

High-Level Ab Initio Calculations for Thermochemical Properties

High-level ab initio methods are highly accurate quantum chemistry calculations that are used to determine the fundamental thermochemical properties of molecules with a high degree of confidence. These methods, such as coupled-cluster theory or high-level composite methods, provide benchmark data for properties like heats of formation and bond energies.

For the isomers of 1,3,3,3-tetrafluoropropene, high-level ab initio calculations have been performed to obtain accurate energetic data. researchgate.netnsf.gov For instance, the heat of formation for trans-1,3,3,3-tetrafluoropropene was determined to be –779.9 ± 9.7 kJ/mol at 0 K, derived from dissociative photoionization experiments anchored by ab initio calculations. nsf.gov Furthermore, properties of HFO-1234ze isomers have been investigated using methods that extrapolate to the complete basis set (CBS) limit and include explicit electron correlation, which are hallmarks of high-accuracy ab initio calculations. researchgate.net These computational studies are vital for establishing reliable thermochemical data, which are essential for evaluating the performance and potential reaction products of compounds like HFO-1234ze(Z). hust.edu.vnjst.vn

Gaussian-n Theories (e.g., G4 composite method)

Gaussian-n (Gn) theories are a class of high-accuracy computational chemistry composite methods designed to approximate the results of a full configuration interaction calculation with a very large basis set, thereby yielding highly accurate thermochemical data such as enthalpies of formation, ionization energies, and reaction barrier heights. These methods achieve their accuracy by combining results from several lower-level calculations in an additive scheme to estimate the energy of a single, higher-level computation that would be too computationally expensive to perform directly.

The Gaussian-4 (G4) composite method is a prominent example and an improvement upon the earlier G3 theory. nsf.gov The G4 method involves a sequence of well-defined calculations, the results of which are summed to yield a final, high-accuracy energy. Key steps in the G4 protocol include:

An initial geometry optimization using the B3LYP density functional method.

Calculation of harmonic frequencies at the same level for zero-point vibrational energy (ZPVE) corrections.

A series of single-point energy calculations with increasingly larger basis sets and higher levels of electron correlation.

An extrapolation to the complete basis set limit for the Hartree-Fock energy.

Inclusion of high-level correlation effects, typically using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). nsf.gov

Empirical higher-level corrections to account for remaining deficiencies.

While detailed G4-level studies focused specifically on the unimolecular reactions of the (1Z)-isomer are not extensively documented in the literature, the methodology has been applied to its stereoisomer, trans-1,3,3,3-tetrafluoropropene. In a study of the dissociative photoionization of the trans-isomer, ab initio calculations at the G4 level of theory were employed to investigate all relevant stationary points on the potential energy surface. nsf.gov This approach provided crucial energetic information, including a calculated adiabatic ionization energy of 10.899 eV for the trans-isomer, demonstrating the capability of G4 theory to produce results in close agreement with experimental values. nsf.gov Such high-accuracy methods are indispensable for constructing the precise potential energy surfaces needed to analyze unimolecular reaction kinetics.

Extrapolated Complete Basis Set Limit Methodologies

The accuracy of ab initio calculations is highly dependent on the size of the basis set used to describe the molecular orbitals. A finite basis set is inherently incomplete, leading to an error known as the basis set incompleteness error (BSIE). To minimize this error and approach the true energy of a system for a given level of theory, results can be extrapolated to the complete basis set (CBS) limit.

CBS extrapolation methodologies are a cornerstone of high-accuracy computational thermochemistry and are often integrated into composite methods like the G4 theory. nsf.gov These techniques involve performing calculations with a series of systematically larger basis sets, typically the correlation-consistent basis sets of Dunning (e.g., cc-pVnZ, where n=D, T, Q, 5...), and then fitting the resulting energies to an analytical function that describes the asymptotic convergence toward the CBS limit.

Different extrapolation formulas are used for the Hartree-Fock (SCF) energy and the correlation energy, as they converge to the CBS limit at different rates.

Hartree-Fock Energy: Converges exponentially, and a common extrapolation scheme is a two-point formula based on calculations with two large, successive basis sets. The G4 method, for instance, includes an extrapolation scheme to obtain the basis set limit for Hartree-Fock energies. nsf.gov

Correlation Energy: Converges more slowly, typically proportional to n⁻³, where n is the cardinal number of the basis set. A widely used two-point extrapolation formula for the correlation energy (E_corr) is of the form: E_corr(n) = E_corr(CBS) + A/n³.

By applying these methodologies, researchers can obtain energies that are significantly more accurate than those from any single, finite basis set calculation, often achieving "chemical accuracy" (within 1 kcal/mol of experimental values). This level of precision is critical for the quantitative study of reaction mechanisms, including the unimolecular isomerization or decomposition of (1Z)-1,3,3,3-tetrafluoropropene, as the reaction rates are exponentially dependent on the barrier heights and reaction energies.

Statistical Rate Theory Applications to Unimolecular Reactions

Statistical rate theories are fundamental frameworks for calculating the rate constants of unimolecular reactions, where an energized molecule isomerizes or dissociates. These theories assume that the intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. The most widely used of these is the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

RRKM theory provides a way to calculate the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific internal energy E. The central equation of RRKM theory is:

k(E) = N‡(E - E₀) / (h * ρ(E))

Where:

N‡(E - E₀) is the sum of states for the transition state, with E₀ being the activation energy (barrier height).

h is Planck's constant.

ρ(E) is the density of states of the reactant molecule at energy E.

The necessary inputs for an RRKM calculation—the vibrational frequencies and rotational constants of the reactant and the transition state, as well as the activation energy (E₀)—are obtained from high-level quantum chemistry calculations, such as those using G4 theory or CBS extrapolation methods.

A detailed application of this methodology is found in the study of the dissociative photoionization of the stereoisomer, trans-1,3,3,3-tetrafluoropropene. nsf.gov In that work, after identifying the primary dissociation channels (H-loss, F-loss, and CF₂-loss) on the G4 potential energy surface, RRKM theory was used to model the competing unimolecular fragmentation pathways of the energy-selected parent cation. nsf.gov By calculating the microcanonical rate constants for each channel, the study could accurately model the experimentally observed fractional abundances of the fragment ions and determine their 0 K appearance energies with high precision. nsf.gov This approach demonstrates how statistical rate theory, supported by high-quality ab initio data, can unravel complex, competing unimolecular reaction mechanisms. The findings for the trans-isomer provide a clear example of the type of detailed kinetic information that can be obtained from such theoretical investigations.

Table 1. Experimental 0 K Appearance Energies (AE₀) for Fragment Ions from the Dissociative Photoionization of trans-1,3,3,3-Tetrafluoropropene, Modeled with Statistical Rate Theory. nsf.gov
Fragment Ionm/zLoss ChannelAE₀ (eV)
C₃HF₃⁺113H-loss12.247 ± 0.030
C₃H₂F₃⁺95F-loss12.66 ± 0.10
C₂H₂F₂⁺64CF₂-loss12.80 ± 0.05

Advanced Spectroscopic Characterization and Analytical Methodologies

Infrared (IR) Absorption Spectroscopy for Vibrational Analysis

Experimental Determination of IR Absorption Cross Sections

The infrared absorption cross-sections for (1Z)-1,3,3,3-tetrafluoropropene have been determined experimentally over the spectral range of 500–4000 cm⁻¹. These measurements provide quantitative data on the intensity of infrared absorption at different wavenumbers, which is essential for atmospheric modeling and remote sensing applications. The integrated cross-section across this range allows for the calculation of the compound's radiative efficiency and its potential impact as a greenhouse gas.

Theoretical Prediction of IR Spectra and Vibrational Modes

Theoretical calculations have been employed to predict the IR spectrum and assign the vibrational modes of (1Z)-1,3,3,3-tetrafluoropropene. These computational studies, typically performed using quantum chemical methods, provide a detailed understanding of the molecule's vibrational behavior. Theoretical analysis for the Z-isomer has covered the spectral region from 0 to 2000 cm⁻¹. nsf.gov

Ultraviolet (UV) Absorption Spectroscopy and Electronic Transitions

Ultraviolet (UV) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV radiation can lead to photochemical reactions, and the absorption cross-section is a key parameter for determining the atmospheric lifetime of a compound.

Experimental Determination of UV Absorption Cross Sections

Table 1: Spectroscopic Data for (1Z)-1,3,3,3-tetrafluoropropene

Spectroscopic Parameter Value Reference
Experimental IR Range 500–4000 cm⁻¹ nsf.gov
Theoretical IR Range 0–2000 cm⁻¹ nsf.gov
Contribution of 0-500 cm⁻¹ to IR Cross Section (Theoretical) ~0.5% nsf.gov
Upper Limit for Photolysis Rate Coefficient 2 × 10⁻⁷ s⁻¹ nsf.gov

Imaging Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

Imaging Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful technique used to study the energetics and dynamics of ionization and dissociation of molecules. It provides precise measurements of ionization energies and the appearance energies of fragment ions.

Determination of Adiabatic Ionization Energy

Detailed experimental studies using Imaging Photoelectron Photoion Coincidence (PEPICO) spectroscopy to determine the adiabatic ionization energy specifically for the (1Z)-1,3,3,3-tetrafluoropropene isomer are not available in the reviewed scientific literature. Published research employing this technique has focused on the trans-isomer, (1E)-1,3,3,3-tetrafluoropropene.

Analysis of Dissociative Photoionization Channels

The study of dissociative photoionization provides critical insights into the fragmentation dynamics of molecules upon interaction with high-energy photons. This process involves the ionization of a molecule followed by its dissociation into various ionic and neutral fragments. The appearance energy of each fragment ion, which is the minimum photon energy required for its formation, is a key parameter in understanding the energetics of these dissociation pathways.

For the trans isomer, studies have identified several key dissociative photoionization channels. nsf.govacs.org These include the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), and a difluorocarbene group (CF2-loss), leading to the formation of fragment ions with corresponding mass-to-charge ratios (m/z). nsf.gov The appearance energies for these fragments have been precisely determined, and theoretical modeling has been used to elucidate the complex rearrangement and dissociation pathways. nsf.govnih.gov

However, it is crucial to note that the stereochemistry of the parent molecule can significantly influence the fragmentation dynamics and the energetics of the dissociation channels. Therefore, the detailed findings for the trans isomer cannot be directly extrapolated to the (1Z)- isomer. Without specific experimental data for (1Z)-1,3,3,3-tetrafluoropropene, a quantitative analysis of its dissociative photoionization channels, including a data table of fragment ions and their appearance energies, cannot be provided at this time. Further research focusing on the photoionization mass spectrometry of the (1Z)- isomer is required to elucidate its specific fragmentation pathways.

Environmental Chemical Fate and Mechanistic Pathways of Degradation Products

Atmospheric Fate of Key Degradation Products

The primary atmospheric loss process for HFO-1234ze(Z) is its reaction with the hydroxyl radical (OH). This initiation step leads to the formation of various degradation products, the most significant of which are discussed below.

The reaction of HFO-1234ze with OH radicals is the principal pathway for its degradation in the troposphere. copernicus.org This reaction proceeds via OH addition to the double bond, which, in the presence of oxygen (O2), rapidly forms peroxy radicals. frontiersin.org These radicals subsequently decompose to yield trifluoroacetaldehyde (B10831) (CF3CHO) as a major product. copernicus.orgresearchgate.net

Once formed, trifluoroacetaldehyde is primarily removed from the atmosphere through two main pathways: photolysis (degradation by sunlight) and reaction with OH radicals. copernicus.orgresearchgate.net Photolysis is the dominant removal process. copernicus.orgresearchgate.net

Atmospheric Reactions of Trifluoroacetaldehyde

Reaction PathwayDescriptionSignificance
Photolysis CF3CHO + hν → ProductsThe primary atmospheric sink for CF3CHO. copernicus.org
OH Radical Reaction CF3CHO + OH → CF3CO + H2OA secondary, but still significant, loss pathway. researchgate.net

Trifluoroacetic acid (TFA) is a terminal degradation product of several hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), including HFO-1234ze. copernicus.orgfluorocarbons.org Its formation from HFO-1234ze is a downstream consequence of the initial OH-initiated oxidation. The trifluoroacetaldehyde (CF3CHO) formed can react with OH radicals, leading to a reaction sequence that can ultimately produce TFA. researchgate.net The chemical structure of HFO-1234ze, containing a –CF3 group, makes the formation of TFA possible. copernicus.org

TFA is highly persistent in the environment and does not readily degrade further. fluorocarbons.org Its primary removal mechanism from the atmosphere is through wet and dry deposition. copernicus.org Due to its high solubility in water, it is efficiently scavenged by precipitation (rain, snow, and fog) and deposited onto terrestrial and aquatic ecosystems. researchgate.netissuu.com While global concentrations are currently below known toxicity limits, the persistence of TFA raises potential long-term environmental concerns. fluorocarbons.org

While the reaction with OH radicals is the dominant degradation pathway for HFO-1234ze, a secondary and mechanistically distinct pathway involves its reaction with ozone (O3). nih.gov The ozonolysis of (1Z)-1,3,3,3-tetrafluoropropene has been shown to produce fluoroform (CHF3), a potent and long-lived greenhouse gas. nih.govmacalester.edu

Summary of HFO-1234ze(Z) Degradation Pathways

PathwayPrimary ReactantKey ProductsEnvironmental Significance
Hydroxylation OH RadicalTrifluoroacetaldehyde (CF3CHO)Dominant degradation pathway, leads to further oxidation products. copernicus.org
Ozonolysis Ozone (O3)Fluoroform (CHF3), Carbon Dioxide (CO2)Minor pathway, but produces a potent, long-lived greenhouse gas. nih.govmacalester.edu
Further Oxidation OH RadicalTrifluoroacetic Acid (TFA)Forms a persistent, water-soluble compound that accumulates in the environment. researchgate.netfluorocarbons.org

Atmospheric Transport and Dispersion of Reaction Intermediates

The transport and dispersion of the reaction intermediates from HFO-1234ze degradation are governed by their respective atmospheric lifetimes. HFO-1234ze itself has a relatively short atmospheric lifetime, estimated to be around 8 to 15 days for the Z- and E-isomers, respectively. nih.gov This short lifetime implies that the initial degradation and the formation of primary products like trifluoroacetaldehyde will occur relatively close to the emission sources.

Consequently, the highest concentrations of these degradation products and subsequent deposition of terminal products like TFA are expected in regions with high emissions. copernicus.orgnih.gov Global chemical transport models show that regional TFA deposition is primarily influenced by emissions within that same region. nih.gov While some long-range transport can occur, the impact is most pronounced locally and regionally. For example, modeling studies of the similar compound HFO-1234yf show that changes in emissions in one continent have a considerable direct effect on local atmospheric concentrations but little impact on other regions. gatech.edu

Mechanistic Models for Atmospheric Chemical Lifetimes

The atmospheric chemical lifetime of a compound like (1Z)-1,3,3,3-tetrafluoropropene is a crucial metric for assessing its environmental impact. This lifetime is determined using sophisticated mechanistic models, primarily three-dimensional (3D) global chemical transport models (CTMs). researchgate.netnoaa.gov

These models simulate the complex interplay of chemical and physical processes in the atmosphere, including:

Chemical Kinetics: The models incorporate detailed chemical mechanisms, including reaction rate constants for the compound with major atmospheric oxidants like OH, O3, and chlorine atoms (Cl). nih.gov

Transport: They simulate atmospheric transport processes such as advection, convection, and turbulent diffusion, which distribute the compound and its degradation products globally.

Photolysis: The models calculate rates of photodissociation based on the compound's UV absorption cross-sections and solar actinic flux. nih.gov

Deposition: Both wet and dry deposition processes that remove the compound and its products from the atmosphere are parameterized.

By integrating these processes, CTMs can calculate the global atmospheric burden and the total loss rate of the compound, from which the lifetime is derived. noaa.gov For short-lived species, the lifetime can be dependent on the location and season of emissions. researchgate.net Based on such models and experimental kinetic data, the atmospheric lifetime of HFO-1234ze(Z) is estimated to be approximately 8 days, with the reaction with OH radicals being the dominant loss process. nih.gov

Q & A

Q. What synthetic methodologies are recommended for achieving high stereoselectivity in (1Z)-1-Propene, 1,3,3,3-tetrafluoro-?

  • Methodological Answer: Stereoselective synthesis of the Z-isomer requires precise control of reaction conditions. For fluoropropenes, gas-phase dehydrohalogenation of 1,1,1,3-tetrafluoropropane derivatives using KOH or NaOH catalysts at elevated temperatures (~200–300°C) is common. The stereochemical outcome depends on the steric and electronic environment during elimination. For example, trans-1,3,3,3-tetrafluoropropylene (a related isomer) is synthesized via catalytic isomerization of HFO-1234yf (2,3,3,3-tetrafluoropropene) at 200–300°C . To favor the Z-isomer, low-polarity solvents and transition-metal catalysts (e.g., Pd/C) may reduce competing radical pathways. Purification via fractional distillation or preparative GC is critical to isolate the desired isomer.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of (1Z)-1-Propene, 1,3,3,3-tetrafluoro-?

  • Methodological Answer:
  • Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV can fragment the molecule into diagnostic ions (e.g., CF₃⁺ at 15.63 eV and C₃F₅⁺ at 11.22 eV), consistent with fluorinated propene analogs .
  • NMR Spectroscopy: ¹⁹F NMR is essential for distinguishing stereoisomers. The Z-isomer’s fluorine substituents exhibit distinct coupling constants (e.g., J₃F₃F ≈ 10–15 Hz) compared to the E-isomer.
  • IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while C=C stretches are observed near 1650–1750 cm⁻¹. Computational modeling (e.g., DFT) can validate assignments .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermodynamic properties of (1Z)-1-Propene, 1,3,3,3-tetrafluoro-?

  • Methodological Answer: Discrepancies in enthalpy of formation (ΔHf°) or ionization energy (IE) values may arise from experimental limitations (e.g., purity, calibration). Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) can calculate ΔHf° with <5% error relative to experimental data. For IE, high-level ab initio methods (e.g., CCSD(T)) align with EI-MS results (e.g., IE ≈ 10.79 eV for C₃F₅⁺) . Validate computational models against NIST data repositories .

Q. What experimental designs are optimal for studying the atmospheric degradation pathways of (1Z)-1-Propene, 1,3,3,3-tetrafluoro-?

  • Methodological Answer: Use smog chamber studies under controlled UV irradiation (λ = 290–320 nm) to simulate tropospheric conditions. Monitor reaction products via FTIR or GC-MS. Key degradation products include trifluoroacetic acid (TFA) and carbonyl fluoride (COF₂), formed via OH radical-initiated oxidation. Compare degradation rates with analogous compounds (e.g., HFO-1234yf) to assess environmental persistence .

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of (1Z)-1-Propene, 1,3,3,3-tetrafluoro- in radical addition reactions?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁸F substitution at the 1-position) combined with laser flash photolysis can measure KIEs during radical chain propagation. A primary KIE (k_H/k_D > 2) indicates hydrogen abstraction as the rate-limiting step. Compare with computational transition-state models to confirm mechanistic pathways .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on the compound’s stability under thermal stress: How to design experiments to reconcile these findings?

  • Resolution Strategy:
  • Conduct thermogravimetric analysis (TGA) at 10°C/min under inert (N₂) and oxidative (O₂) atmospheres.
  • Compare decomposition onset temperatures with DSC data. Discrepancies may arise from impurities; use high-purity samples (>99.5%) validated by GC-MS .
  • Cross-reference with NIST thermal data for fluorinated alkenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.